molecular formula C14H14FN3O B8309521 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide

5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide

Cat. No.: B8309521
M. Wt: 259.28 g/mol
InChI Key: QYAQXSDOCGAFKG-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with an aminomethyl group and a carboxylic acid group, along with a 4-fluoro-benzylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 4-fluorobenzylamine, which can be synthesized from 4-fluorotoluene through a chlorination reaction followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for scaling up the synthesis. The final product is typically purified using techniques like column chromatography or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 with a catalyst, LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide is unique due to its combination of a pyridine ring, aminomethyl group, carboxylic acid group, and 4-fluoro-benzylamide moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C14H14FN3O

Molecular Weight

259.28 g/mol

IUPAC Name

5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C14H14FN3O/c15-12-4-1-10(2-5-12)8-18-14(19)13-6-3-11(7-16)9-17-13/h1-6,9H,7-8,16H2,(H,18,19)

InChI Key

QYAQXSDOCGAFKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC=C(C=C2)CN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Use the General Procedure 6-2, using 4-fluoro-benzylamine (551 mg, 4.4 mmol), lithium 5-(tert-butoxycarbonylamino-methyl)-pyridine-2-carboxylate (740 mg, 2.93 mmol) and DIEA (2.6 mL) as cosolvent, to give the title compound as a white solid (200 mg, 26%). MS (ES+) m/z: 260 (M+H)+.
Quantity
551 mg
Type
reactant
Reaction Step One
Name
lithium 5-(tert-butoxycarbonylamino-methyl)-pyridine-2-carboxylate
Quantity
740 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Yield
26%

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